2-(4-ethylphenyl)-N-(2-hydroxyethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
2-(4-ethylphenyl)-N-(2-hydroxyethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-N-(2-hydroxyethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by subsequent functionalization steps to introduce the hydroxymethyl and carboxamide groups. The reaction conditions often require the use of copper(I) catalysts and appropriate solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-N-(2-hydroxyethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of 2-(4-ethylphenyl)-N-(2-hydroxyethyl)-5-(carboxylic acid)-2H-1,2,3-triazole-4-carboxamide.
Reduction: Formation of 2-(4-ethylphenyl)-N-(2-hydroxyethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-ethylphenyl)-N-(2-hydroxyethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-N-(2-hydroxyethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. The compound may also interact with cellular receptors, modulating signaling pathways and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-ethylphenyl)-N-(2-hydroxyethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
- 1-[2-(4-ethylphenyl)-2-hydroxyethyl]-2,3-dihydro-1H-indol-2-one
Uniqueness
2-(4-ethylphenyl)-N-(2-hydroxyethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its triazole ring and hydroxymethyl group make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H18N4O3 |
---|---|
Molecular Weight |
290.32 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-N-(2-hydroxyethyl)-5-(hydroxymethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C14H18N4O3/c1-2-10-3-5-11(6-4-10)18-16-12(9-20)13(17-18)14(21)15-7-8-19/h3-6,19-20H,2,7-9H2,1H3,(H,15,21) |
InChI Key |
CFBNQPORPLKZNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCCO)CO |
Origin of Product |
United States |
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